molecular formula C18H13N3 B2720485 2-[4-(1H-imidazol-1-yl)phenyl]quinoline CAS No. 861210-39-1

2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Cat. No. B2720485
CAS RN: 861210-39-1
M. Wt: 271.323
InChI Key: ZNEWQILZPOPECE-UHFFFAOYSA-N
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Description

“2-[4-(1H-imidazol-1-yl)phenyl]quinoline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the Claisen–Schmidt condensation . For example, 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline was synthesized and evaluated for antimicrobial activity .


Chemical Reactions Analysis

Imidazole-containing compounds show a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .

properties

IUPAC Name

2-(4-imidazol-1-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c1-2-4-17-14(3-1)7-10-18(20-17)15-5-8-16(9-6-15)21-12-11-19-13-21/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWQILZPOPECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320493
Record name 2-(4-imidazol-1-ylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(1H-imidazol-1-yl)phenyl]quinoline

CAS RN

861210-39-1
Record name 2-(4-imidazol-1-ylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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